Zirconium fluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

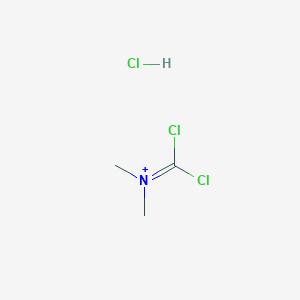

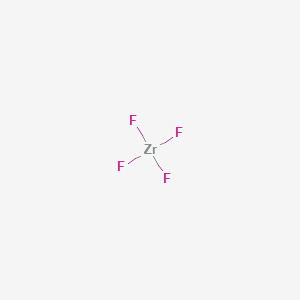

Zirconium fluoride, also known as zirconium tetrafluoride, is an inorganic compound with the chemical formula ZrF₄. It is a white crystalline powder that is highly soluble in water. This compound is primarily used in the production of fluoride glasses, which are known for their low refractive indices and high transparency in the infrared spectrum .

Synthetic Routes and Reaction Conditions:

- Zirconium dioxide reacts with hydrogen fluoride or hydrofluoric acid to produce this compound and water:

From Zirconium Dioxide: ZrO2+4HF→ZrF4+2H2O

Zirconium metal reacts with hydrogen fluoride at high temperatures to yield this compound and hydrogen gas:From Zirconium Metal: Zr+4HF→ZrF4+2H2

Zirconium dioxide reacts with solid ammonium bifluoride at 200°C to form ammonium heptafluorozirconate, which can be converted to this compound at 500°C:From Ammonium Bifluoride: 2ZrO2+7(NH4)HF2→2(NH4)3ZrF7+4H2O+NH3

(NH4)3ZrF7→ZrF4+3HF+3NH3

Industrial Production Methods:

Hydrofluoric Acid Method: The most common industrial method involves reacting zirconium dioxide with hydrofluoric acid. The reaction is carried out in a controlled environment to ensure the purity of the product.

Sublimation and Distillation: this compound can be purified by sublimation or distillation, which involves heating the compound to its sublimation point and then condensing the vapor to obtain pure this compound.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, although it is relatively stable and resistant to oxidation under normal conditions.

Reduction: this compound can be reduced to zirconium metal using strong reducing agents such as calcium or magnesium.

Substitution: this compound can participate in substitution reactions with other halides to form mixed halide compounds.

Common Reagents and Conditions:

Oxidation: Typically requires strong oxidizing agents and high temperatures.

Reduction: Involves the use of strong reducing agents like calcium or magnesium at elevated temperatures.

Substitution: Can occur in the presence of other halides and appropriate catalysts.

Major Products:

Oxidation: Formation of zirconium oxides.

Reduction: Production of zirconium metal.

Substitution: Formation of mixed halide compounds such as potassium hexafluorozirconate.

Wissenschaftliche Forschungsanwendungen

Zirconium fluoride has a wide range of applications in scientific research and industry:

Chemistry: Used as a precursor in the synthesis of fluoride glasses, which are essential for optical fibers and other high-tech applications.

Biology and Medicine: Zirconium-based metal-organic frameworks (MOFs) are used for drug delivery, anti-cancer activity, bio-sensing, and imaging due to their stability and biocompatibility.

Industry: Employed in the production of ZBLAN glasses, which are used in optical fibers for telecommunications and other applications.

Wirkmechanismus

The mechanism of action of zirconium fluoride in various applications is primarily based on its chemical stability and ability to form strong bonds with other elements. In biological applications, zirconium-based MOFs can encapsulate drugs and release them in a controlled manner, targeting specific cells or tissues. The fluoride ions in this compound can also interact with biological molecules, influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Hafnium Fluoride (HfF₄): Similar in structure and properties to zirconium fluoride, but with a higher atomic mass.

Titanium Fluoride (TiF₄): Shares similar chemical properties but is less stable than this compound.

Aluminum Fluoride (AlF₃): Used in similar applications but has different physical and chemical properties.

Uniqueness of this compound:

Thermal Stability: this compound is more thermally stable compared to other fluorides like titanium fluoride.

Optical Properties: It has superior optical properties, making it ideal for use in fluoride glasses and optical fibers.

Chemical Resistance: this compound is highly resistant to chemical attack, making it suitable for use in harsh environments.

This compound stands out due to its unique combination of stability, optical properties, and chemical resistance, making it a valuable compound in various scientific and industrial applications.

Eigenschaften

CAS-Nummer |

13842-94-9 |

|---|---|

Molekularformel |

F4Zr |

Molekulargewicht |

167.22 g/mol |

IUPAC-Name |

tetrafluorozirconium |

InChI |

InChI=1S/4FH.Zr/h4*1H;/q;;;;+4/p-4 |

InChI-Schlüssel |

OMQSJNWFFJOIMO-UHFFFAOYSA-J |

Kanonische SMILES |

F[Zr](F)(F)F |

Physikalische Beschreibung |

White solid; [Hawley] White powder; [MSDSonline] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-[2,2-bis[[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]butoxy]-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methyl-3-oxopropyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate](/img/structure/B12061294.png)

![(S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}ethyldi-tert](/img/structure/B12061340.png)

![tetrasodium;[[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-methyloxolan-3-yl]oxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12061365.png)